isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
The compound isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS: 573951-09-4) is a 1,2,4-triazole derivative with the molecular formula C₁₄H₁₈N₄O₃S and a molecular weight of 322.38 g/mol . Its structure features:
- A 4-amino-1,2,4-triazole core.
- A 4-methoxyphenyl substituent at the 5-position of the triazole.
- An isopropyl ester group linked via a sulfanyl-acetate bridge.
This compound is synthesized via nucleophilic substitution reactions, often involving sodium ethoxide and α-halogenated ketones, yielding stable crystalline structures suitable for X-ray diffraction studies . Its biological relevance stems from the triazole scaffold, known for antimicrobial, antifungal, and actoprotective properties .
Properties
CAS No. |
573951-09-4 |
|---|---|
Molecular Formula |
C14H18N4O3S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O3S/c1-9(2)21-12(19)8-22-14-17-16-13(18(14)15)10-4-6-11(20-3)7-5-10/h4-7,9H,8,15H2,1-3H3 |
InChI Key |
GQYRRKZQKKYYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Substituent Impact on Bioactivity :
- The 4-methoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it versatile for both antimicrobial and antioxidant applications .
- Thiophene and morpholine substituents introduce heterocyclic diversity, expanding interactions with biological targets like ion channels (e.g., Orco agonists in ).
Pharmacokinetic Trade-offs :
- While sodium/potassium salts (e.g., ) achieve rapid systemic exposure, their short half-lives (t₁/₂ < 1 h) necessitate sustained-release formulations for therapeutic use .
Toxicity Profiles :
- Sodium salts with thiophene groups exhibit low toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting favorable safety for actoprotective applications .
Biological Activity
Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a triazole derivative, featuring a sulfanyl group that may enhance its biological activity. Its molecular formula is , with a molecular weight of 284.35 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole with isopropyl acetate and a suitable sulfanylation agent. The reaction conditions include temperature control and the use of solvents that facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | S. aureus | 16 µg/mL |
| Isopropyl Triazole | Candida albicans | 8 µg/mL |
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. In vitro studies on cancer cell lines such as HeLa and MCF-7 have demonstrated that this compound can inhibit cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the effects of the compound on HeLa cells using an MTT assay. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Triazoles are known to interfere with the synthesis of nucleic acids and proteins in pathogens and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenolic group or the sulfanyl moiety can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution on phenyl | Increased antimicrobial activity |
| Variation in alkyl chain length | Altered lipophilicity and solubility |
| Presence of electron-withdrawing groups | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
